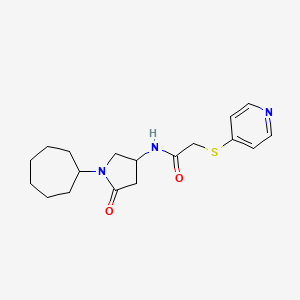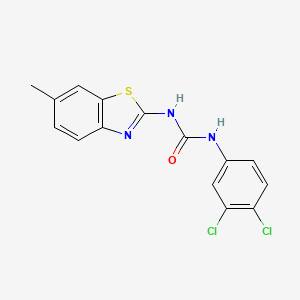![molecular formula C17H24FN3 B6055021 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine](/img/structure/B6055021.png)
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine, also known as PF-04995274, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptors are a type of G protein-coupled receptor (GPCR) that are involved in pain modulation, stress response, and addiction. PF-04995274 has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and drug addiction.
作用機序
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine acts as a selective antagonist of the NOP receptor. This means that it binds to the receptor and prevents the activation of downstream signaling pathways. The NOP receptor is involved in the modulation of pain, stress response, and addiction, and 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been shown to have effects on all of these processes.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents. In addition, 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been investigated for its potential as a treatment for drug addiction, as NOP receptors have been implicated in the development and maintenance of addiction.
実験室実験の利点と制限
One advantage of using 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine in lab experiments is its selectivity for the NOP receptor. This allows researchers to investigate the specific effects of targeting this receptor without affecting other signaling pathways. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine. One area of interest is its potential as a treatment for chronic pain, as it has been shown to have analgesic effects in animal models. Another potential area of research is its effects on addiction, as NOP receptors have been implicated in addiction-related behaviors. Additionally, further studies could investigate the long-term effects of 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine, as well as its potential interactions with other drugs and signaling pathways.
合成法
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a quinuclidine ring, followed by the introduction of a fluorophenyl and piperazine moiety. The final compound is obtained through purification and isolation.
科学的研究の応用
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents. In addition, 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been investigated for its potential as a treatment for drug addiction, as NOP receptors have been implicated in the development and maintenance of addiction.
特性
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17-13-19-7-5-14(17)6-8-19/h1-4,14,17H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLLFRCKVSTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B6054939.png)


![N-(1-adamantylmethyl)-1-[2-(dimethylamino)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6054968.png)
![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6054983.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
![4-[(2-cyclopropyl-4-quinolinyl)carbonyl]-6-methyl-1-(2-methylphenyl)-2-piperazinone](/img/structure/B6054999.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6055011.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
amine dihydrochloride](/img/structure/B6055041.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)